molecular formula C6H9BF3KO2 B13331541 Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide

Cat. No.: B13331541
M. Wt: 220.04 g/mol
InChI Key: DUXSNZBYQKLGMP-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is a chemical compound with the molecular formula C6H9BF3KO2. It is known for its unique structure, which includes a trifluoroborate group attached to a cyclobutyl ring with a methoxycarbonyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide typically involves the reaction of a cyclobutylboronic acid derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex to facilitate the formation of the boranuide compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in a variety of functionalized boron compounds .

Scientific Research Applications

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide involves its ability to form stable boron-carbon bonds. The trifluoroborate group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in specific synthetic applications where other trifluoroborate compounds may not be as effective .

Properties

Molecular Formula

C6H9BF3KO2

Molecular Weight

220.04 g/mol

IUPAC Name

potassium;trifluoro-(3-methoxycarbonylcyclobutyl)boranuide

InChI

InChI=1S/C6H9BF3O2.K/c1-12-6(11)4-2-5(3-4)7(8,9)10;/h4-5H,2-3H2,1H3;/q-1;+1

InChI Key

DUXSNZBYQKLGMP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC(C1)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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